
4-(2,4-Difluorophenoxy)aniline hydrochloride
Descripción general
Descripción
“4-(2,4-Difluorophenoxy)aniline hydrochloride” is a biochemical compound with the molecular formula C12H9F2NO•HCl and a molecular weight of 257.66 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-(2,4-Difluorophenoxy)aniline hydrochloride” is defined by its molecular formula, C12H9F2NO•HCl . This formula indicates that the compound contains 12 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chloride atom.Physical And Chemical Properties Analysis
“4-(2,4-Difluorophenoxy)aniline hydrochloride” is a white to yellow solid . Its molecular weight is 257.66 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Material Development
4-(2,4-Difluorophenoxy)aniline hydrochloride is a compound that has been explored in the synthesis of various materials. A study by (Buruianǎ et al., 2005) highlights its application in creating polymeric films with fluorescent properties. The work involved the synthesis of three new o-hydroxy Schiff bases as quaternization agents for a polyetherurethane precursor, resulting in films with photochromic mechanisms and large Stokes shifted emission.
Electrochemical Applications
4-(2,4-Difluorophenoxy)aniline hydrochloride has also been utilized in electrochemical studies. (Leyla Shahhosseini et al., 2016) synthesized a novel polymer based on a similar structure, which demonstrated enhanced performance as a counter electrode in dye-sensitized solar cells, highlighting its potential in photovoltaic applications.
Antimicrobial Properties
Another significant application is in the synthesis of compounds with antimicrobial activities. (Habib et al., 2013) conducted research on the synthesis of novel quinazolinone derivatives, involving the reaction of a similar compound with various primary aromatic amines, demonstrating antimicrobial properties.
Optimization in Medical Chemistry
In medicinal chemistry, the optimization of compounds for inhibiting specific activities is a key application. (Boschelli et al., 2001) conducted a study on optimizing 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, indicating the potential of similar structures in therapeutic applications.
Dendrimer Synthesis
The synthesis of dendrimers, which are highly branched, star-shaped macromolecules, also utilizes compounds like 4-(2,4-Difluorophenoxy)aniline hydrochloride. (Cristina Morar et al., 2018) explored the synthesis and structure of novel G-2 melamine-based dendrimers, incorporating similar structures as a peripheral unit, which is significant in the development of materials with unique properties.
Electrochromic Materials
In the field of electrochromic materials, similar structures have been synthesized for applications in NIR region. (Shuai Li et al., 2017) synthesized and characterized novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor. This work indicates the potential use of similar compounds in electrochromic devices.
Safety and Hazards
The safety data sheet for “4-(2,4-Difluorophenoxy)aniline hydrochloride” suggests that it should be handled with care. It should be used only outdoors or in a well-ventilated area. Contact with skin and eyes should be avoided, and it should not be inhaled. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
4-(2,4-difluorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO.ClH/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10;/h1-7H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISMWVXITBZSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



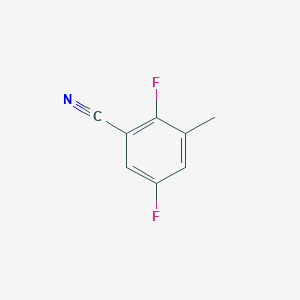
![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)


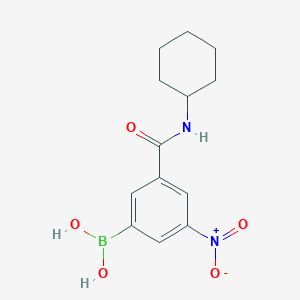
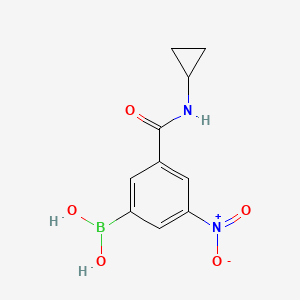
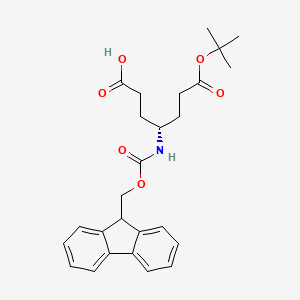
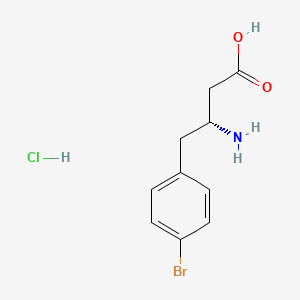
![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)
![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)
![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)
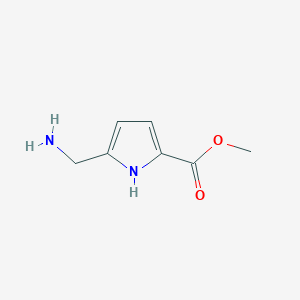
![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)
![3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451453.png)